N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of a trifluoroacetamide group attached to a nitrophenyl ring with two methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,5-dimethyl-4-nitroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to facilitate the acylation process. The reaction proceeds as follows:
- Dissolve 2,5-dimethyl-4-nitroaniline in an appropriate solvent, such as dichloromethane.
- Add trifluoroacetic anhydride dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction by adding water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoroacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2,5-dimethyl-4-nitroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,5-dimethyl-4-nitroaniline and trifluoroacetic acid.
Scientific Research Applications
N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetamide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The nitrophenyl ring can also participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethyl-4-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a trifluoroacetamide group.
2,6-dimethyl-4-nitrophenyl N-(4-chlorophenyl)carbamate: Contains a carbamate group and a chlorophenyl substituent.
1,1-dimethyl-4-(4-methyl-3-nitrophenyl)semicarbazide: Features a semicarbazide group and a methyl-nitrophenyl ring.
Uniqueness
N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2,5-dimethyl-4-nitrophenyl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O3/c1-5-4-8(15(17)18)6(2)3-7(5)14-9(16)10(11,12)13/h3-4H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYOBVKIKQQIAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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